Product packaging for Pentanoic--d4 Acid(Cat. No.:CAS No. 1219804-71-3)

Pentanoic--d4 Acid

Cat. No.: B577898
CAS No.: 1219804-71-3
M. Wt: 106.157
InChI Key: NQPDZGIKBAWPEJ-KHORGVISSA-N
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Description

Foundational Principles of Deuterium (B1214612) Labeling

Deuterium labeling involves the substitution of one or more hydrogen atoms in a molecule with deuterium atoms. Deuterium, a stable isotope of hydrogen, possesses a nucleus containing one proton and one neutron, giving it approximately twice the mass of ordinary hydrogen (protium). This mass difference, while minimally affecting chemical reactivity, leads to a measurable kinetic isotope effect (KIE). The KIE can influence reaction rates and metabolic stability, which are critical parameters studied in various research applications caymanchem.comnih.govnih.govnih.govrsc.orgmdpi.compnas.org. The distinct mass of deuterium allows deuterated compounds to be readily distinguished from their non-labeled counterparts using mass spectrometry, making them ideal as internal standards for quantitative analysis caymanchem.comnih.gov.

Strategic Importance of Deuterated Fatty Acids in Scientific Inquiry

Deuterated fatty acids are particularly valuable tools in lipidomics and metabolomics. Their strategic importance stems from several key applications:

Internal Standards for Quantification: Deuterated fatty acids serve as excellent internal standards in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the accurate quantification of endogenous fatty acids. By co-eluting with their unlabeled counterparts but having a distinct mass-to-charge ratio, they compensate for variations in sample preparation, ionization efficiency, and instrument response, thereby improving the precision and accuracy of measurements caymanchem.comnih.govnih.govmdpi.comlipidmaps.orgplos.orgresearchgate.netnih.govplos.orgotsuka.co.jpshimadzu.comoup.com.

Metabolic Tracing and Flux Analysis: Deuterated fatty acids can be used as tracers to follow metabolic pathways, understand lipid synthesis and degradation, and quantify metabolic flux. By monitoring the incorporation and distribution of deuterium into various metabolites, researchers can gain insights into metabolic network dynamics rsc.orgpnas.orgresearchgate.netuu.senih.govvanderbilt.edu.

Pharmacokinetic Studies: In drug development, deuterium labeling can be employed to modify the pharmacokinetic properties of drug candidates, potentially increasing metabolic stability, extending half-life, and reducing clearance rates, leading to improved therapeutic efficacy and reduced dosing frequency caymanchem.comnih.govpnas.orgoup.cominchem.org.

Lipid Peroxidation Studies: Deuterated polyunsaturated fatty acids (D-PUFAs) have shown potential in reducing lipid peroxidation, a process implicated in various diseases avantiresearch.com.

Overview of Research Domains Utilizing Pentanoic-d4 Acid

Pentanoic acid, also known as valeric acid, is a short-chain fatty acid (SCFA) found naturally and produced by gut microbiota. Pentanoic-d4 Acid, a deuterated analog of pentanoic acid, finds specific utility in analytical chemistry and biological research, primarily as an internal standard. Its applications are concentrated in areas requiring precise quantification of SCFAs and related compounds:

Quantitative Analysis of Short-Chain Fatty Acids (SCFAs): Pentanoic-d4 Acid is explicitly recognized as an internal standard for the accurate quantification of pentanoic acid in biological samples using GC-MS and LC-MS/MS techniques plos.orgotsuka.co.jpshimadzu.comoup.com. SCFAs are critical metabolites involved in gut health, energy metabolism, and host-microbiome interactions, making their precise measurement essential nih.govnih.govmdpi.complos.orgresearchgate.netnih.govplos.orgacs.orglipidmaps.org.

Metabolomics and Lipidomics: As a deuterated SCFA, Pentanoic-d4 Acid is relevant to broader metabolomic and lipidomic studies that often employ stable isotope-labeled standards for accurate profiling and quantification of various metabolites and lipids plos.orguu.seacs.orglipidmaps.orgisotope.comnih.gov.

Forensic Toxicology: Deuterated standards, including those related to pentanoic acid derivatives, are utilized in forensic analysis for the identification and quantification of synthetic cannabinoids and their metabolites in biological samples oup.com.

Properties

CAS No.

1219804-71-3

Molecular Formula

C5H10O2

Molecular Weight

106.157

IUPAC Name

2,2,3,3-tetradeuteriopentanoic acid

InChI

InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i3D2,4D2

InChI Key

NQPDZGIKBAWPEJ-KHORGVISSA-N

SMILES

CCCCC(=O)O

Synonyms

Pentanoic--d4 Acid

Origin of Product

United States

Synthetic Methodologies for Deuterated Pentanoic Acid and Its Research Analogs

Controlled Deuterium (B1214612) Incorporation Strategies

Achieving site-selective deuteration in aliphatic carboxylic acids is crucial for synthesizing isotopically labeled compounds with specific properties. This involves careful selection of deuterium sources, catalysts, and reaction conditions.

Aliphatic carboxylic acids, such as pentanoic acid, can undergo deuteration at various positions. Traditional methods often exploit the acidity of α-hydrogens, which can be readily exchanged for deuterium under acidic or basic conditions in the presence of a deuterium source like heavy water (D₂O) libretexts.org. This process is analogous to keto-enol tautomerism, where the enol form facilitates proton/deuteron exchange at the α-carbon libretexts.org.

More advanced techniques allow for regioselective deuteration at other positions. For instance, late-stage β-C(sp³)–H deuteration of free carboxylic acids has been achieved using specific ligand systems and deuterated solvents chemrxiv.orgacs.org. These methods can target non-activated methylene (B1212753) groups, offering precise control over deuterium placement chemrxiv.orgacs.org. Palladium (Pd)-catalyzed hydrogen isotope exchange (HIE) reactions, often employing directing groups like 8-aminoquinoline (B160924), can achieve α-deuteration of aliphatic acids thieme-connect.com. Furthermore, catalytic systems utilizing platinum (Pt) or ruthenium (Ru) have been reported for the deuteration of saturated fatty acids, with high deuterium incorporation achieved across all positions when using deuterated solvent mixtures thieme-connect.com. Decarboxylative deuteration strategies, which involve the removal of the carboxyl group and subsequent incorporation of deuterium, have also emerged as powerful tools for labeling aliphatic carboxylic acids with high precision and deuterium content nju.edu.cnrsc.orgrsc.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.orgrsc.orgnih.gov. Another approach involves the synthesis of α-deuterated carboxylic acids from malonic acids via H/D exchange and decarboxylation in the presence of D₂O nih.gov.

The choice of deuterium source and the design of the reaction system are paramount for efficient and selective deuteration.

Deuterium Sources : Heavy water (D₂O) is the most commonly employed and cost-effective deuterium source for H/D exchange reactions chemrxiv.orgacs.orgthieme-connect.comrsc.orgrsc.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.orgrsc.orgnih.govnih.govbeilstein-journals.orgrsc.orgrsc.orgrsc.orgnih.govthieme-connect.comacs.orgcortecnet.comotsuka.co.jpsnnu.edu.cn. Other deuterium sources include deuterated solvents such as deuterated chloroform (B151607) (CDCl₃) nju.edu.cn, deuterated hexafluoroisopropanol (d₁-HFIP) chemrxiv.org, deuterated isopropanol/D₂O mixtures thieme-connect.com, deuterated methanol (B129727) (CD₃OD) rsc.org, and deuterium gas (D₂) acs.orgsnnu.edu.cn.

Reaction Design : A variety of catalytic systems are utilized for deuteration. These include transition metal catalysts such as palladium (Pd) thieme-connect.comthieme-connect.comacs.orgsnnu.edu.cn, ruthenium (Ru) thieme-connect.combeilstein-journals.orgrsc.orggoogle.com, platinum (Pt) thieme-connect.comscielo.org.mx, iridium (Ir) beilstein-journals.orgsnnu.edu.cn, samarium iodide (SmI₂) beilstein-journals.orgscielo.org.mxresearchgate.net, and titanocene (B72419) dichloride (Cp₂TiCl) beilstein-journals.orgscielo.org.mx. Metal-free catalytic approaches, such as synergistic photoredox and hydrogen atom transfer (HAT) catalysis, have also proven effective nju.edu.cnrsc.orgrsc.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.orgrsc.orgnih.gov. Carboxylic acid functionalities themselves can act as directing groups for regioselective deuteration rsc.org, or external directing groups like 8-aminoquinoline can be employed thieme-connect.com. Reaction conditions are often optimized for mildness, efficiency, and scalability, with the use of recirculation reactors enabling preparative-scale synthesis rsc.orgrsc.orgresearchgate.netnih.gov. High deuterium incorporation levels, often exceeding 95% and sometimes reaching 99%, are frequently reported rsc.orgrsc.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.orgrsc.orgnih.govnih.govrsc.org.

Synthesis of Functionalized Deuterated Pentanoic Acid Derivatives for Specialized Research Applications

Beyond simple deuteration of the parent compound, functionalized derivatives of deuterated pentanoic acid are synthesized for specific research purposes, such as creating labeled intermediates for further synthesis or developing novel molecular probes.

The synthesis of halogenated deuterated pentanoic acids, such as a hypothetical 5-Bromopentanoic Acid-d4, typically involves either the halogenation of a pre-deuterated pentanoic acid or the deuteration of a halogenated pentanoic acid precursor. The classic Hell-Volhard-Zelinskii (HVZ) reaction, employing bromine (Br₂) and phosphorus tribromide (PBr₃), is a standard method for the α-bromination of carboxylic acids libretexts.org. This yields α-bromo carboxylic acids, which are valuable intermediates for nucleophilic substitution reactions, including the synthesis of α-amino acids libretexts.org.

To prepare a deuterated analog, one could first synthesize a deuterated pentanoic acid using methods described in Section 2.1. If the specific positions for deuteration (indicated by "d4") are known, targeted deuteration strategies would be applied. Subsequently, this deuterated pentanoic acid could undergo halogenation. Alternatively, a halogenated pentanoic acid precursor could be synthesized and then subjected to H/D exchange conditions. However, achieving site-specific deuteration at positions other than the α-carbon in a halogenated precursor would necessitate specific catalytic systems capable of targeting β, γ, or δ positions chemrxiv.orgacs.orgthieme-connect.com. Direct synthesis protocols for "5-Bromopentanoic Acid-d4" were not explicitly found in the reviewed literature, suggesting that its preparation would likely involve a multi-step approach combining established deuteration and halogenation chemistries.

Azocompounds, such as azobisisobutyronitrile (AIBN), are widely used as radical initiators in polymerization and organic synthesis. The synthesis of deuterium-labeled azocompounds from a pentanoic acid scaffold, exemplified by 4,4′-azobis(4-cyanopentanoic acid), would typically involve incorporating deuterium into the precursor molecules used to construct the azo structure.

One strategy would be to synthesize a deuterated derivative of a cyano-pentanoic acid or a related precursor. If such a deuterated precursor is available, its subsequent dimerization or coupling to form the azo linkage would yield the desired deuterium-labeled azocompound. The "d4" designation would depend on the extent and location of deuterium labeling in the precursor. Alternatively, if the final azo compound is stable under H/D exchange conditions, direct deuteration of specific sites within the molecule could be attempted. However, the stability of the azo linkage under typical H/D exchange conditions would need careful consideration. The specific synthesis of deuterium-labeled 4,4′-azobis(4-cyanopentanoic acid) is not detailed in the provided search results, indicating that its preparation would likely require tailored synthetic routes building upon general methods for azo compound synthesis and deuterium labeling.

Deuterated amino acids are crucial for various applications, including nuclear magnetic resonance (NMR) spectroscopy studies of proteins and as building blocks in chemical synthesis nih.gov. While direct biocatalytic synthesis of deuterated aminopentanoic acid structures from pentanoic acid is not explicitly detailed, general principles apply to the synthesis of deuterated amino acids.

Deuterium can be incorporated into amino acids through several routes. Chemically, α-bromo carboxylic acids can be converted into α-amino acids via reaction with ammonia (B1221849) libretexts.org. Therefore, if a deuterated α-bromo pentanoic acid could be synthesized (as discussed in Section 2.2.1), it could serve as a precursor for deuterated aminopentanoic acids. Furthermore, methods exist for isotopic exchange of amino acids, sometimes involving precursors like labeled carbon dioxide (CO₂) ualberta.ca.

Biocatalytic and stereoselective approaches leverage enzymes or chiral catalysts to introduce deuterium with high precision. While specific examples for pentanoic acid derivatives were not found, the general principle involves using enzymes that catalyze H/D exchange or stereoselective transformations on amino acid precursors. The "d4" designation would reflect the specific pattern of deuterium incorporation achieved through these methods. The use of deuterated amino acids in growth media for labeling proteins is also a significant application nih.gov.

Data Tables

Several studies report high deuterium incorporation levels and yields, which can be summarized as follows:

Method/ApproachDeuterium SourceTypical Deuterium IncorporationReported Yield RangeKey Catalysts/ConditionsReference(s)
α-Deuteration via H/D ExchangeD₂OHigh (e.g., >95%)VariesAcid/Base catalysis, Pd, Ru, Pt catalysts, Directing groups libretexts.orgthieme-connect.comrsc.org
β-C(sp³)–H DeuterationD₂O, d₁-HFIPHighVariesLigand-enabled Pd catalysis chemrxiv.orgacs.org
Decarboxylative DeuterationD₂OUp to 99%Moderate to GoodPhotoredox/HAT catalysis, Recirculation reactors rsc.orgrsc.orgresearchgate.netorganic-chemistry.orgorganic-chemistry.orgrsc.orgnih.gov
α-Deuteration of Malonic Acids & DecarboxylationD₂O83%-94%83%-94%H/D exchange, Decarboxylation, Solvent-free nih.gov
Reduction of Carboxylic AcidsD₂OHigh (e.g., 98%)GoodSmI₂, Cp₂TiCl beilstein-journals.orgscielo.org.mxresearchgate.net
Superacid-Catalyzed α-Deuteration (Ketones)D₂O, CD₃ODHighHighSuperacids, Metal-free rsc.org

Compound List

Pentanoic Acid

Valeric Acid

5-Bromopentanoic Acid

4,4′-azobis(4-cyanopentanoic acid)

Azobisisobutyronitrile (AIBN)

Phenylacetic acid

Lactic acid

Valproic acid

2-methylhexanoic acid

Fenoprop

Hexanoic acid

Isononanoic acid

Erdosteine

Ambrisentan

Gemfibrozil

Oleanic acid

Ibuprofen

Naproxen

Aminoglutethimide

Sulfadimidine

Sulfamoxole

Menthyl anthranilate

Deutetrabenazine

Pentoxifylline

Mass Spectrometry (MS) Applications as a Quantitative Internal Standard

The nearly identical physicochemical properties of Pentanoic-d4 acid to its endogenous counterpart, valeric acid, make it an ideal internal standard for isotope dilution mass spectrometry. Its increased mass, due to the presence of four deuterium atoms, allows for its distinct detection from the unlabeled analyte, thereby enabling accurate quantification by correcting for variations during sample preparation and analysis.

Optimization of Gas Chromatography-Mass Spectrometry (GC-MS) for Short-Chain Carboxylic Acid Analysis

While LC-MS/MS has gained prominence, Gas Chromatography-Mass Spectrometry (GC-MS) remains a widely used technique for the analysis of volatile compounds like short-chain carboxylic acids. The use of Pentanoic-d4 acid as an internal standard is equally critical in GC-MS to account for variability during sample derivatization, injection, and ionization.

Optimization of GC-MS methods often involves the derivatization of SCFAs to increase their volatility and improve their chromatographic peak shape. Common derivatization approaches include esterification to form methyl or ethyl esters. The stable isotope-labeled internal standard, Pentanoic-d4 acid, undergoes the same derivatization reaction as the native analyte, ensuring that any variations in reaction efficiency are compensated for.

Key aspects of GC-MS optimization include the selection of the appropriate capillary column, temperature programming, and mass spectrometric parameters. A column with a polar stationary phase is typically used to achieve good separation of the derivatized SCFAs. The temperature program is carefully controlled to ensure the elution of the analytes within a reasonable time frame while maintaining good resolution. In the mass spectrometer, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity by monitoring specific ions corresponding to the analyte and the deuterated internal standard.

Method Validation and Mitigation of Matrix Effects in Isotope Dilution Mass Spectrometry

A crucial aspect of quantitative bioanalysis is method validation, which ensures the reliability of the analytical data. The use of a stable isotope-labeled internal standard like Pentanoic-d4 acid is a cornerstone of robust method validation in isotope dilution mass spectrometry. nih.gov

Matrix effects, which are the suppression or enhancement of ionization of an analyte by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS/MS analysis. nih.govnih.gov The "gold standard" for mitigating these effects is the use of a stable isotope-labeled internal standard. nih.gov Because Pentanoic-d4 acid co-elutes with and has nearly identical ionization characteristics to valeric acid, it experiences the same degree of matrix effects. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, these effects can be effectively normalized, leading to more accurate and precise quantification. nih.govnih.gov

Validation of a method using Pentanoic-d4 acid involves assessing parameters such as linearity, accuracy, precision, selectivity, and stability. The internal standard helps to ensure that these parameters meet the stringent requirements of regulatory guidelines. For instance, the variability of the internal standard response itself is monitored as an indicator of the quality and consistency of the analytical run. nih.gov

Forensic and Biomedical Research Applications in Metabolite Quantification

The accurate quantification of metabolites is paramount in both forensic toxicology and biomedical research. Pentanoic-d4 acid, as an internal standard, plays a vital role in various applications within these fields.

In forensic science, the determination of specific organic acids can be crucial in identifying certain types of poisoning or metabolic disorders. The use of Pentanoic-d4 acid in validated analytical methods ensures the accuracy and legal defensibility of the quantitative results.

In biomedical research, particularly in studies of the gut microbiome, the quantification of SCFAs is of great interest. mdpi.com These microbial metabolites are implicated in a wide range of physiological and pathological processes. LC-MS/MS and GC-MS methods, incorporating Pentanoic-d4 acid, are essential tools for measuring the concentrations of SCFAs in various biological samples, including feces, blood, and tissues. mdpi.com This allows researchers to investigate the links between gut microbiota composition, SCFA production, and human health and disease.

Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy for Structural and Mechanistic Investigations

Beyond its role in quantitative analysis, the isotopic labeling in Pentanoic-d4 acid provides unique advantages for structural and mechanistic studies using spectroscopic techniques.

Deuterium Labeling for Enhanced NMR Signal Resolution and Assignment

In ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, the substitution of protons with deuterium atoms at specific positions in a molecule can significantly simplify complex spectra. Since deuterium resonates at a much different frequency from protons and is typically not observed in a standard ¹H NMR spectrum, the signals from the deuterated positions disappear.

For a molecule like pentanoic acid, the ¹H NMR spectrum can exhibit overlapping signals, particularly for the methylene protons. By using Pentanoic-d4 acid, where the protons on one or more specific carbons are replaced by deuterium, the signals corresponding to those positions are absent from the proton spectrum. This selective "silencing" of signals can be invaluable for:

Spectral Assignment: By comparing the spectra of the unlabeled and labeled compounds, the assignment of specific proton resonances can be confirmed.

Conformational Analysis: The simplification of the spectrum can aid in the interpretation of nuclear Overhauser effect (NOE) data, which provides information about the spatial proximity of protons and thus the conformation of the molecule.

Mechanistic Studies: In studies of chemical reactions or enzymatic processes, deuterium labeling can be used to trace the fate of specific hydrogen atoms, providing insights into reaction mechanisms.

Furthermore, ²H NMR spectroscopy, which directly observes the deuterium nuclei, can provide information about the molecular dynamics and orientation of the labeled part of the molecule.

Raman Spectroscopy for Molecular Interactions and System Characterization

Raman spectroscopy, a non-invasive analytical technique, offers significant advantages for studying deuterated compounds like Pentanoic-d4 acid. mit.edunih.govmdpi.com This method relies on the inelastic scattering of light, which provides a specific molecular "fingerprint" based on the vibrational modes of a sample's chemical bonds. mit.edumdpi.com The substitution of hydrogen with deuterium atoms in Pentanoic-d4 acid results in notable shifts in the Raman spectra compared to its non-deuterated counterpart, a phenomenon that aids in the precise assignment of vibrational frequencies. royalsocietypublishing.org

The carbon-deuterium (C-D) bond vibrations, which appear in a distinct region of the Raman spectrum (typically 2050–2350 cm⁻¹) compared to carbon-hydrogen (C-H) stretches (around 2850–3000 cm⁻¹), serve as a sensitive probe. ruc.dk This clear separation allows for the detailed investigation of the local environment and interactions of the deuterated alkyl chain of the pentanoic acid molecule without significant spectral overlap. ruc.dk

Research has utilized Raman spectroscopy to characterize the molecular interactions of fatty acids in various systems. researchgate.netmdpi.com For instance, changes in the Raman bands can indicate hydrogen bonding interactions, modifications in the crystalline lattice of fatty acids, and the conformational state (e.g., gauche or trans) of the alkyl chains. nih.govmdpi.com By analyzing the shifts and intensity changes in specific Raman peaks of Pentanoic-d4 acid when it is part of a larger system, such as a lipid assembly or in solution with other molecules, researchers can deduce how it interacts with its surroundings. nih.gov This technique is powerful for understanding the intermolecular forces at play. aps.org

The table below illustrates typical Raman spectral regions for fatty acids and how deuteration influences these regions, providing a basis for characterizing systems containing Pentanoic-d4 acid.

Table 1: Characteristic Raman Bands for Fatty Acid Analysis and the Effect of Deuteration

Vibrational Mode Typical Wavenumber Range (cm⁻¹) for Non-Deuterated Fatty Acids Expected Wavenumber Range (cm⁻¹) for Deuterated Fatty Acids (e.g., Pentanoic-d4 Acid) Information Gained from Analysis
C-H Stretching 2800 - 3000 N/A (Replaced by C-D) Alkyl chain structure and packing
C-D Stretching N/A 2050 - 2350 Local environment of the deuterated chain, molecular interactions
C=O Stretching ~1650 - 1665 ~1650 - 1665 Carboxylic acid group interactions, hydrogen bonding
CH₂ Deformation/Twisting ~1295 - 1470 Shifts to lower wavenumbers Conformational order of the alkyl chain
C-C Stretching ~1060 - 1130 Minor shifts Backbone structure of the fatty acid
Skeletal/Lattice Modes < 600 Shifts due to mass change Crystalline packing and intermolecular forces

Data compiled from multiple sources. ruc.dkmdpi.com

Isotope Ratio Mass Spectrometry (IRMS) for High-Precision Isotopic Abundance Determination

Isotope Ratio Mass Spectrometry (IRMS) is a highly precise analytical technique used to measure the relative abundance of stable isotopes in a sample. researchgate.netnih.gov When coupled with techniques like Gas Chromatography (GC-IRMS) or Liquid Chromatography (LC-IRMS), it becomes a powerful tool for compound-specific isotope analysis, including that of deuterated fatty acids like Pentanoic-d4 acid. nih.govthermofisher.comnih.gov This method allows for the determination of isotopic ratios with very high precision, often better than 0.5‰. thermofisher.comxml-journal.net

The fundamental principle of IRMS involves converting the analyte into a simple gas (like H₂ for hydrogen isotope analysis or CO₂ for carbon), ionizing this gas, and then separating the ions based on their mass-to-charge ratio in a magnetic sector mass analyzer. researchgate.netyoutube.com For Pentanoic-d4 acid, the focus would be on the deuterium-to-hydrogen (D/H or ²H/¹H) ratio. The high precision of IRMS enables the detection of even subtle variations in isotopic abundance. researchgate.net

In research, deuterated fatty acids serve as tracers to study metabolic pathways and food webs. thermofisher.comnih.gov By introducing a compound with a known isotopic enrichment, such as Pentanoic-d4 acid, into a biological system, scientists can track its journey and transformation. The high sensitivity of modern IRMS systems can detect analytes at the picomole level, making it possible to follow these tracers even at very low concentrations. thermofisher.com

The precision of IRMS is critical for distinguishing the labeled compound from the naturally occurring, non-deuterated versions within a complex biological matrix. capes.gov.br Recent advancements, including the development of Orbitrap-based IRMS, are expanding the capabilities for high-precision measurements of a wide range of compounds, including fatty acids, and can simultaneously characterize multiple isotope ratios. osti.govnih.gov

The following table summarizes key performance metrics for IRMS in the context of fatty acid analysis.

Table 2: Performance Characteristics of IRMS for Isotopic Analysis of Fatty Acids

Parameter Typical Value/Capability Significance in Pentanoic-d4 Acid Analysis
Precision (δ notation) < 0.5‰ for enriched samples Allows for accurate quantification of the D/H ratio, distinguishing it from background levels. thermofisher.comxml-journal.net
Sensitivity < 1 picomole on-column (GC-IRMS) Enables the study of metabolic processes where the tracer compound is present in very small amounts. thermofisher.com
Dynamic Range Wide, with no significant non-linearity Ensures that measurements are accurate across a range of sample concentrations. thermofisher.com
Sample Requirement Nanogram (ng) amounts Suitable for analyzing small biological samples. thermofisher.com
Throughput Automated with LC/GC interfaces Facilitates the analysis of numerous samples required in metabolic studies or authenticity control. nih.gov

Data compiled from multiple sources.

Conclusion

Pentanoic-d4 Acid plays a crucial role in analytical chemistry and biological research by serving as a reliable internal standard for the precise quantification of pentanoic acid. Its application, within the broader context of deuterated fatty acid and SCFA analysis, enables robust quantitative measurements in metabolomics, lipidomics, and forensic toxicology. The high precision and accuracy afforded by using such deuterated standards are fundamental to advancing our understanding of metabolic pathways, disease mechanisms, and the development of new analytical methodologies.

Applications of Pentanoic D4 Acid in Fundamental Mechanistic and Metabolic Research

Tracer Studies in Lipid and Fatty Acid Metabolism

Stable isotope tracers like pentanoic-d4 acid are invaluable for quantifying the dynamic processes of lipid and fatty acid metabolism in vivo. scilit.combioscientifica.comnih.gov These deuterated molecules act as biological spies, allowing scientists to track metabolic pathways and measure the rates of synthesis, breakdown, and conversion of lipids. nih.gov

Pentanoic-d4 acid is utilized in tracer studies to investigate the turnover and flux of endogenous fatty acids. By introducing a known amount of the labeled compound, researchers can monitor its incorporation into various lipid pools and its subsequent breakdown. This provides a dynamic picture of how fatty acids are utilized and stored in the body.

Methodologies involving stable isotope tracers, such as pentanoic-d4 acid, are considered the gold standard for studying lipid metabolism in humans. bioscientifica.com These tracers are safe for use in a wide range of subjects, including children and pregnant women, allowing for repeated studies to be conducted. bioscientifica.com The data obtained from these studies, which often involves the analysis of isotopic enrichment in plasma free fatty acids (FFAs), provides critical insights into the kinetics of lipid metabolism. nih.govnih.gov For example, a lower rate of appearance of the tracer in the plasma can indicate a decreased release of FFAs from adipose tissue. nih.gov

Key Findings from Tracer Studies:

Parameter MeasuredObservation with Isotope TracersImplication
Total Fat OxidationIncreased after endurance training. nih.govEnhanced ability to use fat for energy.
Plasma FFA TurnoverDecreased after endurance training. nih.govSlower release of fatty acids from fat stores.
Plasma FFA OxidationDecreased after endurance training. nih.govReduced reliance on circulating fatty acids for fuel.

These types of studies have been instrumental in understanding how factors like exercise and diet influence fat metabolism. nih.govpaulogentil.com

The movement of acyl groups, fundamental to the synthesis and remodeling of lipids, can be effectively studied using deuterated fatty acids. Pentanoic-d4 acid can be used to trace the activity of enzymes that catalyze acyl-transfer reactions. This allows for the detailed examination of pathways involved in the formation of complex lipids and the modification of existing lipid structures.

These investigations are crucial for understanding the mechanisms behind various diseases linked to dysregulated lipid metabolism. biorxiv.org For instance, tracer-based lipidomics can help identify disease-specific biomarkers by revealing how accumulating fatty acid intermediates influence cellular lipid homeostasis. nih.govresearchgate.net

As a deuterated short-chain fatty acid (SCFA), pentanoic-d4 acid is an ideal tool for studying the physiological roles of SCFAs. nih.govnih.gov SCFAs, produced by gut bacteria, are now recognized as key signaling molecules with wide-ranging effects on host health, from energy metabolism to immune function. nih.govhealthline.commdpi.com

By tracking the absorption, distribution, and metabolism of pentanoic-d4 acid, researchers can gain a clearer understanding of how SCFAs influence various physiological processes. These studies can shed light on the mechanisms by which SCFAs contribute to the prevention of inflammatory diseases, type 2 diabetes, and other metabolic conditions. healthline.com

Mechanistic Organic and Bioorganic Chemistry Investigations

The isotopic label in pentanoic-d4 acid also makes it a valuable tool for investigating the mechanisms of chemical reactions. The difference in mass between deuterium (B1214612) and hydrogen can lead to a kinetic isotope effect, providing insights into the rate-determining steps of a reaction.

In the field of synthetic chemistry, understanding and controlling the activation of carbon-hydrogen (C-H) bonds is a major goal. Deuterium-labeled substrates like pentanoic-d4 acid are used to probe the mechanisms of C-H activation reactions catalyzed by transition metals such as palladium. nih.govnih.govyoutube.comyoutube.com

By observing where the deuterium atoms are located in the product molecules, chemists can deduce the regioselectivity of the reaction. Furthermore, measuring the kinetic isotope effect can help to elucidate the mechanism of C-H bond cleavage, a critical step in these catalytic cycles. mdpi.com

Common Mechanisms in C-H Activation:

Oxidative Addition: The metal center inserts into the C-H bond, increasing its oxidation state. youtube.com

Concerted Metalation-Deprotonation: The C-H bond is broken in a single step involving the metal and a base. youtube.com

Sigma-Bond Metathesis: An exchange of bonding partners occurs between the C-H bond and a metal-ligand bond. youtube.com

Pentanoic-d4 acid can be used to study the kinetics and mechanisms of decomposition reactions, particularly those that proceed through radical intermediates. nih.gov The thermal decomposition of related compounds, such as 4,4′-azobis(4-cyanopentanoic acid), has been shown to follow first-order kinetics. rsc.orgrsc.org

By substituting deuterium for hydrogen at specific positions, it is possible to determine how C-H bond cleavage influences the rate of decomposition. This information is crucial for understanding the stability of the molecule and the pathways by which it breaks down. Such studies can reveal the formation of various radical species and their subsequent reactions. nih.gov

Studies on Kinetic Isotope Effects (KIE) in Reaction Mechanisms

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to elucidate the mechanisms of chemical reactions by determining their rate-determining steps and transition states. mdpi.comresearchgate.net The technique relies on measuring the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. researchgate.net A common application involves the substitution of hydrogen (¹H) with deuterium (²H or D), and the resulting effect on the reaction rate is expressed as the ratio kH/kD. mdpi.com

The underlying principle of the KIE is based on the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. mdpi.com Due to its greater mass, deuterium has a lower vibrational frequency and a lower zero-point energy, making the C-D bond stronger and requiring more energy to break than a C-H bond. mdpi.com Consequently, if a C-H bond is broken or formed in the rate-determining step of a reaction, the reaction will proceed more slowly when deuterium is substituted for hydrogen, resulting in a "normal" KIE where the kH/kD ratio is greater than 1. mdpi.com Typical values for primary deuterium KIEs range from 1 to 8. mdpi.com If no bond to the isotope is broken in the rate-limiting step, a much smaller secondary kinetic isotope effect (SKIE) may be observed. researchgate.net

In this context, Pentanoic-d4 acid serves as an essential probe for investigating reaction mechanisms involving carboxylic acids. By strategically placing deuterium atoms on its carbon chain, researchers can pinpoint which C-H bonds are involved in the critical transition state of a reaction. For example, in a reaction involving the cleavage of a C-H bond at the α-carbon of pentanoic acid, the use of pentanoic-2,2-d2 acid would be expected to produce a significant primary KIE.

The table below illustrates hypothetical KIE data from a study on an enzymatic oxidation reaction of pentanoic acid, demonstrating how Pentanoic-d4 acid could be used to probe the reaction mechanism.

Table 1: Hypothetical Kinetic Isotope Effect Data for the Enzymatic Oxidation of Pentanoic Acid This table is illustrative and based on typical KIE values and interpretations.

Substrate Rate Constant (k, s⁻¹) kH/kD (KIE) Interpretation
Pentanoic Acid 1.5 x 10⁻³ - Baseline reaction rate.
Pentanoic-2,2-d2 Acid 2.5 x 10⁻⁴ 6.0 Significant primary KIE suggests C-H bond cleavage at the C2 position is part of the rate-determining step. mdpi.com
Pentanoic-3,3-d2 Acid 1.4 x 10⁻³ 1.07 Small secondary KIE indicates that the C-H bonds at the C3 position are not broken but may experience a change in hybridization in the transition state. researchgate.net
Pentanoic-5,5,5-d3 Acid 1.5 x 10⁻³ 1.0 No KIE observed, indicating that C-H bonds at the C5 position are not involved in the rate-determining step.

By using specifically labeled isotopologues like Pentanoic-d4 acid, chemists can gain precise insights into transition state structures and reaction energy profiles, which is fundamental for catalyst development and the optimization of synthetic routes. springernature.comsigmaaldrich.com

Metabolic Pathway Analysis of Xenobiotics and Endobiotics Using Deuterated Tracers (e.g., Synthetic Cannabinoids)

Stable isotope-labeled compounds, such as Pentanoic-d4 acid, are invaluable tools for tracing the metabolic fate of both foreign compounds (xenobiotics) and naturally occurring molecules (endobiotics). hilarispublisher.comresearchgate.net In these studies, a deuterated compound is used as a tracer or an internal standard to follow the biotransformation pathways within a biological system. ox.ac.uknih.gov Xenobiotic metabolism typically occurs in phases, with Phase I involving oxidation reactions often catalyzed by cytochrome P450 (CYP) enzymes, and Phase II involving conjugation to increase water solubility for excretion. isotope.comnih.gov

A prominent application of this methodology is in the study of synthetic cannabinoid (SC) metabolism. nih.gov SCs are a class of xenobiotics that undergo extensive and rapid metabolism in the body, primarily by hepatic enzymes. mdpi.comspringernature.com As a result, the parent compound is often undetectable in biological samples like urine, making the identification of its metabolites essential for confirming exposure. nih.gov

Many SCs, such as JWH-018, feature an N-pentyl chain. A major metabolic pathway for these compounds involves the oxidation of this pentyl group. This process typically includes initial hydroxylation at various positions along the chain, followed by further oxidation to form a carboxylic acid metabolite. mdpi.comnih.gov For JWH-018, this pathway leads to the formation of JWH-018 N-pentanoic acid, a key urinary marker metabolite. mdpi.com

To accurately quantify these metabolites in complex biological matrices, a technique called stable isotope dilution analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. ox.ac.uknih.gov In this approach, a known amount of a deuterated internal standard, which is chemically identical to the target metabolite, is added to the sample. ox.ac.uk For the analysis of JWH-018 N-pentanoic acid, a deuterated version such as JWH-018 N-(pentanoic-d4) acid would be the ideal internal standard. This standard co-elutes with the analyte and experiences identical processing and ionization effects, allowing for highly accurate and precise quantification by correcting for any sample loss or matrix-induced signal suppression. ox.ac.uknih.gov

The table below outlines a common metabolic pathway for N-pentyl-containing synthetic cannabinoids and the role of deuterated tracers in the analysis.

Table 2: Metabolic Activation of N-Pentyl Indole Synthetic Cannabinoids and the Role of Deuterated Tracers

Step Reaction Enzyme Family (Typical) Analyte Role of Deuterated Tracer (e.g., Pentanoic-d4 Acid derivative)
Parent Drug N-Pentyl Indole SC - JWH-018 The target of metabolic investigation.
Phase I ω-Hydroxylation Cytochrome P450 (CYP) JWH-018 N-(5-hydroxypentyl) Intermediate metabolite.
Phase I Further Oxidation Alcohol/Aldehyde Dehydrogenase JWH-018 N-pentanoic acid Key urinary marker metabolite. mdpi.com
Analysis Quantification LC-MS/MS JWH-018 N-pentanoic acid A deuterated analog (e.g., JWH-018 N-(pentanoic-d4) acid) is added as an internal standard for precise quantification via stable isotope dilution. nih.gov

This use of deuterated tracers like Pentanoic-d4 acid (as part of a larger molecule) is not limited to xenobiotics. The same principles are applied to study the metabolism of endobiotics, such as fatty acids and steroids, helping to elucidate complex endogenous biochemical networks and how they are perturbed by disease or drug administration. nih.gov

Advanced Metabolomics Research Methodologies

Development of Targeted Quantitative Metabolomic Assays

Targeted metabolomics focuses on the precise measurement of a predefined set of known metabolites, providing absolute quantification of these molecules in complex biological samples. researchgate.netnih.gov This approach is fundamental for validating potential biomarkers and understanding specific metabolic pathways. ox.ac.uk The development of robust and accurate targeted assays relies heavily on the use of stable isotope-labeled internal standards (SIL-IS) in a methodology known as stable isotope dilution (SID). researchgate.netisolife.nl Pentanoic-d4 acid is an exemplary SIL-IS for the quantification of its unlabeled counterpart, pentanoic acid, a short-chain fatty acid (SCFA). iroatech.comresearchgate.net

The cornerstone of the SID method is the addition of a known concentration of the SIL-IS (e.g., Pentanoic-d4 acid) to a sample at the earliest stage of preparation. isolife.nl Because the SIL-IS is chemically identical to the analyte, it behaves identically during extraction, derivatization, and chromatographic separation, and it experiences the same degree of ionization efficiency or suppression in the mass spectrometer's ion source. researchgate.net Since the mass spectrometer can differentiate between the analyte and the heavier isotope-labeled standard, the ratio of their signal intensities can be used to calculate the precise concentration of the endogenous analyte, effectively correcting for experimental variability. isolife.nl

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the platform of choice for these assays due to its high sensitivity, specificity, and wide dynamic range. ox.ac.uk Triple quadrupole (QqQ) mass spectrometers are commonly operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte and its labeled internal standard, providing an exceptional degree of selectivity and minimizing interferences from the sample matrix. researchgate.net

The development and validation of a targeted assay for a metabolite like pentanoic acid using Pentanoic-d4 acid involves several critical steps:

Method Optimization: Chromatographic conditions are optimized to achieve good separation of the analyte from isomers and other interfering compounds. Mass spectrometry parameters, including specific MRM transitions and collision energies, are fine-tuned for maximum signal intensity.

Calibration: A calibration curve is generated using standards of the unlabeled analyte at various concentrations, each containing a fixed amount of the SIL-IS.

Validation: The assay's performance is rigorously assessed for several key parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability), and recovery. researchgate.netnih.gov

The table below summarizes the key components and validation parameters for a typical targeted LC-MS/MS assay for pentanoic acid.

Table 3: Framework for a Targeted Quantitative Assay for Pentanoic Acid

Parameter Description Example Target Value
Analyte Endogenous Pentanoic Acid -
Internal Standard Pentanoic-d4 Acid Spiked at a fixed concentration across all samples and standards.
Analytical Platform LC-MS/MS (Triple Quadrupole) MRM mode monitoring specific ion transitions for both analyte and IS. researchgate.net
Sample Preparation Protein precipitation followed by liquid-liquid or solid-phase extraction. -
Linearity (R²) Correlation coefficient of the calibration curve. > 0.99 iroatech.com
Limit of Quantification (LOQ) The lowest concentration that can be reliably quantified. Dependent on matrix and instrumentation.
Precision (%RSD) Repeatability of measurements (intra- and inter-day). < 15% nih.gov
Accuracy/Recovery (%) Closeness of measured value to the true value. 85-115% nih.gov

Such well-validated targeted assays are indispensable in clinical research and diagnostics, enabling the reliable quantification of metabolites like pentanoic acid in various biological matrices, including plasma, urine, and fecal samples. isotope.comiroatech.comresearchgate.net

Profiling Metabolic Signatures in Biological and Model Systems

Metabolic profiling, or metabolomics, aims to identify and quantify the complete set of small-molecule metabolites within a biological system, providing a functional readout of its physiological or pathophysiological state. nih.gov This "metabolic signature" or "profile" serves as a chemical fingerprint of the complex interactions between the genome and the environment. nih.gov Profiling studies are instrumental in discovering biomarkers, understanding disease mechanisms, and evaluating the response to therapeutic interventions. nih.gov

Accurate quantification is critical in metabolic profiling to ensure that observed differences between sample groups (e.g., healthy vs. diseased) are genuine biological variations and not artifacts of the analytical process. Therefore, the use of stable isotope-labeled internal standards is a cornerstone of high-quality metabolomics research. hilarispublisher.comiroatech.comresearchgate.net Compounds like Pentanoic-d4 acid play a vital role as internal standards in these studies, particularly when profiling short-chain fatty acids (SCFAs) and other carboxylic acids. nih.govisolife.nl By incorporating a suite of SIL-IS, including Pentanoic-d4 acid, researchers can correct for variations in sample extraction and signal intensity, enabling the reliable comparison of metabolic profiles across large cohorts and different analytical batches. iroatech.com

This methodology has been successfully applied to profile SCFAs in various biological and model systems. For example, researchers have developed and applied targeted LC-MS/MS methods to characterize the SCFA profiles in serum, saliva, feces, and various tissues from mouse models of autoimmune diseases like Sjögren's syndrome. isolife.nl Such studies have revealed significant alterations in the levels of specific SCFAs, including valeric acid, in different tissues, providing clues to the underlying pathophysiology of the disease. isolife.nl

The general workflow for a metabolomic profiling study using Pentanoic-d4 acid as an internal standard would involve:

Sample Collection from different groups (e.g., control vs. treatment; healthy vs. disease model).

Metabolite Extraction after spiking each sample with a mixture of internal standards, including Pentanoic-d4 acid.

LC-MS/MS Analysis to generate quantitative data for a panel of target metabolites.

Data Analysis involving statistical methods like principal component analysis (PCA) and orthogonal projections to latent structures-discriminant analysis (OPLS-DA) to identify metabolites that differ significantly between groups and define the metabolic signature.

The table below illustrates a hypothetical outcome from a study profiling SCFAs in a mouse model of inflammatory bowel disease (IBD), demonstrating how quantitative data, enabled by standards like Pentanoic-d4 acid, can reveal a disease-specific metabolic signature.

Table 4: Illustrative Metabolic Profile of Short-Chain Fatty Acids in a Mouse Model of IBD This table contains hypothetical data for illustrative purposes.

Metabolite Control Group (µM, Mean ± SD) IBD Model Group (µM, Mean ± SD) Fold Change P-value
Acetic Acid 150.5 ± 25.1 110.2 ± 18.5 0.73 < 0.05
Propionic Acid 35.2 ± 8.4 15.8 ± 5.1 0.45 < 0.01
Butyric Acid 40.1 ± 9.9 12.5 ± 4.3 0.31 < 0.001
Pentanoic Acid (Valeric Acid) 10.5 ± 2.1 4.1 ± 1.5 0.39 < 0.01
Hexanoic Acid 5.8 ± 1.3 2.9 ± 0.9 0.50 < 0.05

In this example, the quantitative analysis, made reliable by the use of deuterated internal standards, reveals a clear metabolic signature of IBD characterized by a significant reduction in several SCFAs, including pentanoic acid. Such findings provide valuable insights into the metabolic dysregulation associated with the disease and can point toward new diagnostic markers or therapeutic targets. researchgate.netisolife.nl

Table of Compounds

Compound Name
Pentanoic-d4 Acid
Pentanoic Acid
Pentanoic-2,2-d2 Acid
Pentanoic-3,3-d2 Acid
Pentanoic-5,5,5-d3 Acid
JWH-018
JWH-018 N-pentanoic acid
JWH-018 N-(5-hydroxypentyl)
JWH-018 N-(pentanoic-d4) acid
Acetic Acid
Propionic Acid
Butyric Acid

Theoretical and Computational Chemistry Studies of Deuterated Pentanoic Acid Systems

Quantum Chemical Calculations for Molecular Structure, Conformation, and Energy Landscapes

Quantum chemical methods, predominantly Density Functional Theory (DFT), are fundamental for determining the precise molecular structure, stable conformations, and energy landscapes of molecules like Pentanoic-d4 Acid. These calculations provide insights into the spatial arrangement of atoms, bond lengths, bond angles, and the relative stability of different conformers. For molecules with flexible chains, such as pentanoic acid, exploring the conformational space is essential. DFT calculations can map out the potential energy surface, identifying local and global minima that correspond to various stable conformations. The substitution of hydrogen atoms with deuterium (B1214612) (as in Pentanoic-d4 Acid) can subtly alter these energy landscapes and conformational preferences due to differences in zero-point energies and vibrational frequencies, which are accurately captured by these computational approaches aip.orgacs.orgresearchgate.netresearchgate.net. The deuteration at specific positions can influence the molecule's flexibility and the energy required to transition between different conformational states.

Prediction of Spectroscopic Signatures and Molecular Properties

A significant application of theoretical chemistry is the prediction of spectroscopic properties, which aids in the interpretation of experimental data and the identification of deuterated compounds. For Pentanoic-d4 Acid, computational methods can accurately predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy: DFT calculations, particularly using methods like Gauge-Independent Atomic Orbital (GIAO), can predict chemical shifts for both ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the structure and the precise location of deuterium atoms. Advanced computational workflows, often integrating machine learning (ML) with DFT, are being developed to automate NMR data analysis and assignment, significantly speeding up structure elucidation chemrxiv.orgfrontiersin.orgnih.gov. The presence of deuterium atoms influences the ¹H NMR spectrum by reducing the signal intensity or shifting peaks due to the different magnetic properties of deuterium compared to protium (B1232500).

IR Spectroscopy: Computational methods can simulate IR spectra by calculating vibrational frequencies and intensities. For Pentanoic-d4 Acid, these calculations would predict characteristic absorption bands, such as those associated with the O-H stretch (broad, typically 3300-2500 cm⁻¹), C=O stretch (intense, 1760-1690 cm⁻¹), C-O stretch, and O-H bend orgchemboulder.com. Deuteration can lead to shifts in these vibrational frequencies, particularly for modes involving the C-D bond or those coupled to O-H/O-D stretching, providing a direct spectroscopic fingerprint for the deuterated species researchgate.net.

Beyond spectroscopy, computational methods can predict other molecular properties such as dipole moments, polarizability, and thermodynamic data, which are crucial for understanding the compound's behavior in various chemical and physical processes.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecules in condensed phases, including intermolecular interactions and solution properties. For Pentanoic-d4 Acid, MD simulations can model its behavior in different solvents, revealing how it interacts with solvent molecules, its self-association (e.g., dimerization), and its solvation shell structure.

Intermolecular Interactions: MD simulations can elucidate the nature and strength of hydrogen bonding, van der Waals forces, and electrostatic interactions that Pentanoic-d4 Acid engages in with itself and with solvent molecules. These simulations can provide insights into the formation of dimers or larger aggregates, which are common for carboxylic acids orgchemboulder.comresearchgate.netscience.govfrontiersin.orgcanada.canih.gov. The presence of deuterium can subtly influence these interactions due to changes in bond polarizability and vibrational frequencies.

Solution Behavior: By simulating Pentanoic-d4 Acid in aqueous or organic solvents, researchers can understand its solubility, diffusion, and how the solvent environment affects its conformation and reactivity. For instance, simulations can reveal how water molecules solvate the carboxylic acid group and the alkyl chain, and how deuteration might alter these solvation patterns canada.canih.govmdpi.comnih.govresearchgate.netnih.gov. These simulations are vital for predicting physical properties and understanding chemical processes occurring in solution.

Computational Modeling of Catalytic Processes Involving Pentanoic Acid Substrates

Computational modeling, particularly DFT, is instrumental in understanding the mechanisms of catalytic reactions where Pentanoic-d4 Acid or its non-deuterated counterpart might serve as a substrate. These studies aim to map out reaction pathways, identify transition states, calculate activation energies, and predict reaction rates.

Reaction Mechanisms: DFT calculations can model the interaction of Pentanoic-d4 Acid with catalytic surfaces or active sites in homogeneous catalysts. For example, studies on the ketonization of carboxylic acids have utilized DFT to infer the role of enolate intermediates and to understand hydrogen/deuterium exchange mechanisms on catalytic surfaces liverpool.ac.ukresearchgate.net. Deuterium labeling in catalytic studies is often used to track reaction intermediates and pathways, and computational models help to interpret these experimental observations by providing detailed mechanistic insights.

Deuterium Isotope Effects: Computational chemistry can predict kinetic isotope effects (KIEs), which are sensitive probes of reaction mechanisms. By comparing the calculated activation energies for reactions involving protium versus deuterium, computational methods can determine if a C-H or O-H bond cleavage is rate-determining. These calculations are crucial for validating experimental deuterium labeling studies and for understanding how deuteration influences catalytic activity and selectivity acs.org.

The application of these computational techniques provides a deeper understanding of the fundamental chemical behavior of Pentanoic-d4 Acid, complementing experimental investigations and guiding further research in various chemical disciplines.

Emerging Research Avenues and Future Directions for Pentanoic D4 Acid

Development of Novel and Efficient Deuteration Technologies

The synthesis of specifically labeled compounds such as pentanoic-d4 acid is foundational to its application in research. Historically, the introduction of deuterium (B1214612) into molecules could be a complex, multi-step process. However, recent advancements are focused on creating more efficient, selective, and scalable deuteration methods for carboxylic acids.

Researchers are actively developing innovative catalytic systems to facilitate the direct and precise incorporation of deuterium. These methods often aim for "late-stage" deuteration, a highly desirable approach where deuterium is introduced into a complex molecule in the final steps of its synthesis. chemrxiv.orgacs.orgresearchgate.netchemrxiv.orgacs.org This strategy is more efficient and avoids the need to build the entire molecule from deuterated starting materials. chemrxiv.org

Recent breakthroughs include:

Synergistic Photoredox and HAT Catalysis: This mild and practical method allows for the precise decarboxylative deuteration of aliphatic carboxylic acids using D₂O as the deuterium source. nih.gov It has shown excellent deuterium incorporation (up to 99%) across a wide variety of carboxylic acid derivatives. nih.gov

Palladium-Catalyzed β-C(sp³)–H Deuteration: This technique enables the regioselective deuteration of free carboxylic acids at the β-position. acs.orgacs.org By employing novel ethylenediamine-based ligands, this method can functionalize even non-activated methylene (B1212753) C-H bonds. chemrxiv.orgacs.orgresearchgate.netchemrxiv.orgacs.org

Catalyst-Free Photoredox Deuteration: An innovative approach utilizes tailored photoredox-active carboxylic acids that act as both the reactant and the catalyst, eliminating the need for costly and potentially toxic metal catalysts. rsc.org

Controlled Tetradeuteration Protocols: A concise and reliable protocol has been developed for the precisely controlled introduction of four deuterium atoms at the α- and β-positions of straight-chain fatty acids, a method with broad applicability. nih.gov

These advanced deuteration technologies are crucial for making compounds like pentanoic-d4 acid more accessible for a wide range of research applications.

Table 1: Comparison of Modern Deuteration Techniques for Carboxylic Acids

Technique Key Features Deuterium Source Advantages
Photoredox/HAT Catalysis Synergistic catalysis, decarboxylative D₂O High D-incorporation, mild conditions, scalable nih.gov
Palladium Catalysis Late-stage β-C(sp³)–H activation Deuterated solvents (e.g., HFIP-d1) Regioselective, functionalizes non-activated C-H bonds chemrxiv.orgacs.orgresearchgate.netchemrxiv.orgacs.org
Catalyst-Free Photoredox Reactant also serves as catalyst D₂O Sustainable, avoids metal catalysts, high selectivity rsc.org

| Controlled Tetradeuteration | Site- and number-selective | D₂O, CH₃OD | Broad generality for fatty acids, reliable nih.gov |

Integration with Advanced Multi-Omics and Systems Biology Approaches

Stable isotope labeling is a powerful technique for tracing the fate of molecules in complex biological systems. nih.govcreative-proteomics.commetwarebio.comstudysmarter.co.uk Pentanoic-d4 acid serves as an ideal metabolic tracer, allowing researchers to follow the pathways of fatty acid metabolism with high precision. researchgate.netbioscientifica.comnih.gov When integrated with "multi-omics" disciplines—such as metabolomics, proteomics, and genomics—it provides a dynamic and comprehensive view of cellular function. nih.govcreative-proteomics.compharmiweb.comsilantes.com

In metabolomics , pentanoic-d4 acid can be introduced into cells or organisms to track its conversion into other molecules. nih.govcreative-proteomics.com By using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, scientists can identify and quantify the downstream metabolites, thereby mapping metabolic networks and measuring metabolic flux. nih.govcreative-proteomics.com This approach helps to overcome some of the major limitations of traditional metabolomics by enabling accurate metabolite identification and quantification. nih.gov

In proteomics , stable isotope labeling is used to quantify changes in protein expression and turnover. silantes.com While amino acids are more commonly used for protein labeling, the metabolic products of deuterated fatty acids can be incorporated into various cellular components, indirectly influencing the proteome. This allows for a more holistic understanding of how metabolic shifts, tracked by compounds like pentanoic-d4 acid, impact cellular protein machinery. creative-proteomics.com

Systems biology aims to understand the complex interactions within a biological system as a whole. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a more complete picture of cellular regulation can be constructed. nih.gov The use of stable isotope tracers like pentanoic-d4 acid provides crucial dynamic information that connects these different "omic" layers, revealing how changes in metabolic pathways influence gene expression, protein function, and ultimately, the cellular phenotype. creative-proteomics.com

Expansion into Novel Materials Science and Polymer Chemistry Applications

The unique physical properties of deuterated compounds are increasingly being exploited in materials science and polymer chemistry. acs.orgresearchgate.net The substitution of hydrogen with deuterium alters the vibrational frequencies of chemical bonds and can enhance thermal and oxidative stability. dtic.mil Furthermore, the significant difference in neutron scattering length between hydrogen and deuterium makes deuterated molecules invaluable for probing the structure and dynamics of materials. acs.orgresearchgate.net

Deuterated fatty acids, or the monomers derived from them, can be incorporated into polymers. sine2020.eu This allows for the synthesis of selectively labeled polymers with tailored properties. The primary application for such polymers is in neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS). acs.orgaip.orgaip.org SANS is a powerful, non-destructive method for characterizing the structure of polymers at the nanoscale. By selectively deuterating parts of a polymer chain or one component in a polymer blend, researchers can create "contrast" that makes those specific regions visible to neutrons. sine2020.euaip.orgaip.org This allows for detailed investigations of:

Polymer chain conformation and dimensions. aip.org

The structure of polymer blends and interfaces. aip.org

The dynamics and diffusion of polymer chains. acs.org

The synthesis of deuterated monomers, such as those derived from pentanoic acid, is a critical step, as direct deuteration of a pre-formed polymer is often not feasible. sine2020.eu As synthetic methods for deuterated building blocks become more efficient, the potential to create novel deuterated polymers for advanced materials applications continues to grow. researchgate.netornl.gov Research is also exploring how deuteration can engineer other material properties, such as creating infrared-transparent optical polymers. azimuth-corp.com

Table 2: Applications of Deuterated Molecules in Materials Science

Application Area Technique Role of Deuteration Information Gained
Polymer Physics Small-Angle Neutron Scattering (SANS) Provides neutron contrast Chain conformation, blend morphology, molecular interactions acs.orgaip.orgaip.org
Polymer Synthesis Deuterated Monomers Building blocks for labeled polymers Enables synthesis of polymers for neutron scattering and other studies sine2020.euornl.gov
Optical Materials Infrared Spectroscopy Reduces absorption at specific IR frequencies Creation of IR-transparent materials for photonic devices azimuth-corp.com

| Material Stability | General Characterization | Increases resistance to degradation | Potential for use in applications requiring high thermal or oxidative stability dtic.mil |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Physics

Pentanoic-d4 acid exemplifies a molecule that sits (B43327) at the nexus of chemistry, biology, and physics, with its applications drawing on principles from all three fields.

From a chemistry perspective, the focus is on the synthesis of pentanoic-d4 acid and the development of novel deuteration reactions. acs.orgnih.gov Understanding the subtleties of isotopic substitution and developing efficient synthetic routes are key chemical challenges. musechem.com

In biology , the primary interest lies in the kinetic isotope effect and its use as a metabolic tracer. wikipedia.orgnih.govnih.gov The C-D bond is stronger than the C-H bond, meaning reactions that involve breaking this bond can be significantly slower. nih.gov This effect can be exploited in drug development to slow down drug metabolism, potentially improving a drug's pharmacokinetic profile and reducing the formation of toxic metabolites. nih.govnih.govresearchgate.nettandfonline.com As a tracer, deuterated fatty acids allow biologists to track metabolic processes in living systems non-invasively, providing insights into health and disease. researchgate.netnih.govresearchgate.netnih.gov

The physics of pentanoic-d4 acid is central to the analytical techniques used to study it. Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of chemical and biological structure determination, relies on the magnetic properties of atomic nuclei. wikipedia.org Deuterated compounds are essential in proton NMR (¹H NMR), where deuterated solvents are used to avoid overwhelming signals from the solvent itself. tcichemicals.comlabinsights.nlirisotope.comstudymind.co.uk Furthermore, deuterium NMR (²H NMR) can be used to study molecular orientation and dynamics, particularly in solid-state materials like polymers. wikipedia.org As mentioned previously, the unique way deuterium interacts with neutrons is the physical principle underpinning its widespread use in neutron scattering to probe material structure. acs.org

The study of pentanoic-d4 acid is therefore inherently interdisciplinary. A chemist might synthesize the molecule, a biologist could use it to study fatty acid metabolism in a disease model, and a physicist might develop new NMR or neutron scattering methods to analyze the results. This collaborative approach is essential for leveraging the full potential of isotopically labeled compounds to advance scientific knowledge. musechem.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Pentanoic-d4 Acid, and how is deuterium incorporation optimized?

  • Methodological Answer : Pentanoic-d4 Acid is synthesized via acid-catalyzed deuterium exchange using deuterated solvents (e.g., D₂O) or selective hydrogen-deuterium (H-D) substitution. Key considerations include:

  • Catalyst Selection : Use of Pt/C or Pd/C catalysts under controlled pH to minimize side reactions .
  • Isotopic Purity : Post-synthesis purification via fractional distillation or preparative chromatography to achieve >98% deuterium incorporation, verified by mass spectrometry .
  • Stability Testing : Storage under inert gas (N₂/Ar) to prevent proton back-exchange .

Q. What standard analytical techniques are used to characterize Pentanoic-d4 Acid?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR identifies residual proton signals (e.g., <2% H in CD₃ groups), while ²H NMR quantifies deuterium distribution. Chemical shifts for carboxyl (δ ~12 ppm) and methyl groups (δ ~0.9 ppm) are critical markers .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Retention indices (e.g., AI: 933, KI: 940) and fragmentation patterns confirm structural integrity .
  • FT-IR Spectroscopy : O-H stretching (~2500–3000 cm⁻¹) is absent in fully deuterated forms, validating isotopic substitution .

Advanced Research Questions

Q. How does deuterium substitution in Pentanoic-d4 Acid influence spin-spin coupling patterns in NMR analysis?

  • Methodological Answer : Deuterium (I = 1) introduces quadrupolar splitting, altering the "n+1 rule" observed in ¹H NMR. For example:

  • Non-deuterated Pentanoic Acid : Methyl group (CH₃) shows a triplet (n = 2 neighboring protons).
  • Pentanoic-d4 Acid : Deuterated methyl (CD₃) eliminates splitting, simplifying the spectrum. Residual CH₂ groups exhibit reduced coupling constants (J < 1 Hz due to isotopic mass effects) .
  • Table : NMR Spectral Comparison
GroupNon-deuterated (δ, ppm)Pentanoic-d4 Acid (δ, ppm)
COOH12.112.1 (unchanged)
CH₂ (adjacent)1.5 (multiplet)1.5 (singlet)

Q. What experimental designs are suitable for studying Pentanoic-d4 Acid's neurobiological effects, such as trigeminal neuron modulation?

  • Methodological Answer :

  • Stimulus Paradigm : Deliver Pentanoic-d4 Acid in 30-second pulses with 3–5-minute intervals to avoid receptor desensitization. Pre-treatment with tastants (e.g., GABA or NaCl) can test modulation of neuronal responses .
  • Data Normalization : Baseline-corrected responses are normalized to the first stimulus to account for variability.
  • Statistical Analysis : Use repeated-measures ANOVA with Tukey post-hoc tests (α = 0.05) to compare interstimulus effects. Software tools like SPSS or GraphPad Prism are recommended .

Q. How can Pentanoic-d4 Acid derivatives enhance stability in antibody-drug conjugates (ADCs)?

  • Methodological Answer :

  • Linker Design : Incorporate disulfide-modified derivatives (e.g., 4-Methyl-4-(methyldisulfanyl)pentanoic acid) for controlled drug release. Deuterated chains improve metabolic stability by resisting enzymatic cleavage .
  • Conjugation Efficiency : Optimize pH (6.5–7.5) and molar ratios (antibody:linker-drug = 1:4) to minimize aggregation.
  • In Vivo Validation : Use pharmacokinetic assays to compare deuterated vs. non-deuterated linker half-lives in murine models .

Q. What strategies resolve contradictions in bioactivity data for Pentanoic-d4 Acid across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from independent studies (e.g., neuroactivity assays, metabolic screens) and apply random-effects models to account for heterogeneity.
  • Source Validation : Cross-check isotopic purity (e.g., via NIST-certified reference data) and experimental conditions (pH, temperature) .
  • Sensitivity Testing : Replicate studies under controlled variables (e.g., fixed cell lines vs. primary cultures) to isolate confounding factors .

Data Reporting and Reproducibility

Q. What are the best practices for reporting Pentanoic-d4 Acid data in publications?

  • Methodological Answer :

  • Metadata Inclusion : Specify deuterium content, synthetic route, and purity metrics (e.g., ≥98% D).
  • Spectroscopic Data : Provide raw NMR/GC-MS files as supplementary material.
  • Ethical Compliance : For in vivo studies, include IACUC approval numbers and randomization protocols per CONSORT guidelines .

Key Resources

  • NMR Spectral Libraries : NIST Chemistry WebBook for reference spectra .
  • Synthetic Protocols : Peer-reviewed journals (e.g., Reviews in Analytical Chemistry) for deuterium exchange methodologies .
  • Statistical Tools : GraphPad Prism for ANOVA and post-hoc analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.